(2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester
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Overview
Description
(2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester is a synthetic compound that belongs to the class of pseudoproline derivatives. Pseudoprolines are known for their ability to disrupt secondary structures in peptides, making them valuable tools in peptide synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate amino acid derivatives.
Formation of Pseudoproline: The amino acid derivatives undergo cyclization to form the pseudoproline ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific reaction conditions.
Esterification: The final step involves esterification with benzyl alcohol to form the benzyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
(2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein folding and stability.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug design.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester involves its ability to disrupt secondary structures in peptides. This disruption is achieved through the introduction of the pseudoproline ring, which induces conformational changes in the peptide backbone. The trifluoromethyl group further enhances the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-Methyl-pseudoproline-benzyl ester
- (2S,4S)-4-Ethyl-pseudoproline-benzyl ester
- (2S,4S)-4-Isopropyl-pseudoproline-benzyl ester
Uniqueness
(2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, stability, and ability to participate in various chemical reactions, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
benzyl (2S,4S)-2-(trifluoromethyl)-1,3-oxazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)11-16-9(7-19-11)10(17)18-6-8-4-2-1-3-5-8/h1-5,9,11,16H,6-7H2/t9-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKOYOIHUHJSRY-ONGXEEELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(O1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@@H](O1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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